
ALRT1550: A Technical Overview of a Potent
Retinoic Acid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ALRT1550

Cat. No.: B1667003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ALRT1550, also known as LGD1550, is a synthetic retinoid that emerged from discovery

programs as a highly potent and selective agonist for retinoic acid receptors (RARs). This

document provides a detailed technical guide on the discovery and preclinical development of

ALRT1550, summarizing key quantitative data, experimental methodologies, and associated

signaling pathways. Despite early promise in preclinical cancer models and entry into Phase I/II

clinical trials for acute chemotherapy, the clinical development of ALRT1550 appears to have

been discontinued, as there is no publicly available data from these trials.

Core Discovery and Mechanism of Action
ALRT1550 was identified as a novel retinoid with a strong affinity and selective activation

profile for retinoic acid receptors (RARs) over retinoid X receptors (RXRs). Its chemical name is

(2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid. The primary mechanism

of action of ALRT1550 is centered on its function as an RAR agonist.

Signaling Pathway
Upon entering the cell, ALRT1550 binds to cytoplasmic retinoic acid-binding proteins and is

transported to the nucleus. In the nucleus, it binds to RARs, which are ligand-activated

transcription factors. RARs form heterodimers with RXRs, and this complex then binds to
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specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter

regions of target genes. This binding event modulates the transcription of genes involved in cell

proliferation, differentiation, and apoptosis, leading to the observed anti-tumor effects.
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Figure 1: ALRT1550 Signaling Pathway.

Preclinical Data
The preclinical development of ALRT1550 demonstrated its potential as an anti-cancer agent,

particularly in oral squamous cell carcinoma.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies.

Parameter Receptor Subtype Dissociation Constant (Kd)

Receptor Binding Affinity
Retinoic Acid Receptors

(RARs)
~1-4 nM

Retinoid X Receptors (RXRs) ~270-556 nM

Table 1: Receptor Binding Affinity of ALRT1550.
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Cell Line Assay Type IC50

In Vitro Efficacy
UMSCC-22B (Human Oral

Squamous Carcinoma)
Cell Proliferation Assay

Table 2: In Vitro Antiproliferative Activity of ALRT1550.

Model Treatment Dose Range
Tumor Growth

Inhibition

Therapeutic

Index

In Vivo Efficacy

Nude mice with

UMSCC-22B

xenografts

Daily oral

administration (5

days/week)

3-75 µg/kg Up to 89%

Nude mice with

established

UMSCC-22B

xenografts (~100

mm³)

30 µg/kg 72 ± 3% Not Reported

Table 3: In Vivo Antitumor Activity of ALRT1550.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Retinoid Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of ALRT1550 for Retinoic Acid Receptors

(RARs) and Retinoid X Receptors (RXRs).

Methodology:

Receptor Preparation: Full-length human RAR and RXR subtypes were expressed in a

suitable system (e.g., baculovirus-infected insect cells) and purified.

Radioligand: A tritiated retinoid with known high affinity for the receptors (e.g., [³H]-all-trans-

retinoic acid for RARs) was used.
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Competition Binding Assay:

A constant concentration of the purified receptor and the radioligand were incubated in a

reaction buffer.

Increasing concentrations of unlabeled ALRT1550 were added to compete with the

radioligand for binding to the receptor.

The reaction was allowed to reach equilibrium.

Separation of Bound and Free Ligand: The receptor-ligand complexes were separated from

the unbound radioligand using a method such as filtration through glass fiber filters.

Quantification: The amount of bound radioactivity on the filters was measured using liquid

scintillation counting.

Data Analysis: The data were analyzed using non-linear regression to determine the IC50

value (the concentration of ALRT1550 that inhibits 50% of the specific binding of the

radioligand). The Kd was then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay
Objective: To determine the concentration-dependent inhibitory effect of ALRT1550 on the

proliferation of human oral squamous carcinoma cells.

Methodology:

Cell Culture: UMSCC-22B cells were cultured in appropriate media supplemented with fetal

bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed

to attach overnight.

Drug Treatment: The following day, the culture medium was replaced with fresh medium

containing various concentrations of ALRT1550 or a vehicle control (e.g., DMSO).

Incubation: The cells were incubated for a specified period (e.g., 72 hours).
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Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is

reduced by metabolically active cells to a purple formazan product.

Quantification: The formazan product was solubilized, and the absorbance was measured at

a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The absorbance values were normalized to the vehicle control, and the IC50

value was determined by plotting the percentage of cell growth inhibition against the log of

the ALRT1550 concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of orally administered ALRT1550 in a nude

mouse model of human oral squamous carcinoma.

Methodology:

Animal Model: Athymic nude mice were used as the host for the tumor xenografts.

Tumor Cell Implantation: UMSCC-22B cells were harvested, resuspended in a suitable

medium (e.g., Matrigel), and injected subcutaneously into the flank of each mouse.

Treatment Initiation:

Tumor Growth Inhibition Study: Treatment with ALRT1550 or vehicle control began 3 days

after tumor cell implantation.

Established Tumor Study: Treatment was initiated once the tumors reached a palpable

size (e.g., ~100 mm³).

Drug Administration: ALRT1550 was administered orally, daily, for 5 days a week for the

duration of the study.

Tumor Measurement: Tumor dimensions were measured regularly (e.g., twice weekly) using

calipers, and tumor volume was calculated using the formula: (length × width²)/2.
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Monitoring: The body weight and general health of the mice were monitored throughout the

study to assess toxicity.

Endpoint: The study was terminated when the tumors in the control group reached a

predetermined size, and the final tumor volumes and weights were recorded.

Data Analysis: The mean tumor volumes of the treated groups were compared to the vehicle

control group to determine the percentage of tumor growth inhibition.
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To cite this document: BenchChem. [ALRT1550: A Technical Overview of a Potent Retinoic
Acid Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667003#alrt1550-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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